Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate
Description
Molecular Architecture and IUPAC Nomenclature
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate possesses the molecular formula C₁₆H₂₀O₅ and a molecular weight of 292.33 g/mol, as confirmed by multiple analytical sources. The compound is registered under the Chemical Abstracts Service number 1226134-54-8, providing a unique identifier for this specific molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the base structure consists of a butanoate chain with two ketone groups at positions 2 and 4, hence the designation "2,4-dioxobutanoate."
The molecular architecture features several distinct structural components that contribute to its overall complexity. The ethyl ester group provides the terminal functionality, while the central β-diketone system represents the core reactive motif. The aromatic ring system bears two substituents: a methoxy group (-OCH₃) at the para position and an isopropyl group (CH(CH₃)₂) at the meta position relative to the ketone attachment point. This substitution pattern creates a unique electronic environment that influences both the chemical reactivity and physical properties of the molecule.
The Simplified Molecular Input Line Entry System representation of the compound is CCOC(=O)C(=O)CC(=O)c1ccc(c(c1)C(C)C)OC, which provides a concise textual description of the molecular connectivity. This notation clearly illustrates the linear arrangement of the dioxobutanoate backbone and the specific positioning of the aromatic substituents. The molecular structure exhibits characteristics typical of β-diketone systems, including the potential for keto-enol tautomerism and the formation of intramolecular hydrogen bonds.
Properties
IUPAC Name |
ethyl 4-(4-methoxy-3-propan-2-ylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-5-21-16(19)14(18)9-13(17)11-6-7-15(20-4)12(8-11)10(2)3/h6-8,10H,5,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUSAFBTSRRKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC(=C(C=C1)OC)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate generally involves the formation of a β-diketone moiety attached to an aromatic ring substituted with isopropyl and methoxy groups. The key steps include:
- Preparation of the substituted phenyl intermediate.
- Introduction of the β-dioxobutanoate ester side chain.
- Control of reaction conditions to optimize yield and purity.
Preparation Methods Analysis
Starting Materials and Key Reagents
- Substituted benzoyl chloride or benzaldehyde derivatives bearing 3-isopropyl and 4-methoxy substituents.
- Ethyl acetoacetate or ethyl 4-oxo-butanoate derivatives as β-ketoester building blocks.
- Bases such as sodium hydride or potassium carbonate for deprotonation.
- Solvents like toluene, ethanol, or ethyl acetate.
- Acid catalysts such as hydrochloric acid or methanesulfonic acid for esterification or cyclization steps.
Typical Synthetic Routes
Claisen Condensation Approach
One common method involves the Claisen condensation of ethyl acetoacetate with the appropriate substituted aryl ketone or aldehyde to form the β-diketone ester:
- Step 1: Deprotonation of ethyl acetoacetate with sodium hydride or potassium carbonate in anhydrous solvent (e.g., toluene or ethanol).
- Step 2: Addition of 3-isopropyl-4-methoxybenzoyl chloride or aldehyde to the reaction mixture under controlled temperature (0 °C to room temperature).
- Step 3: Stirring for 12–24 hours to complete condensation.
- Step 4: Workup involving aqueous washes, drying over magnesium sulfate, and solvent removal.
- Step 5: Purification by recrystallization or column chromatography.
This method yields the target this compound with moderate to good yields (typically 50–80%) depending on reaction conditions.
Esterification and Acylation Sequence
Alternatively, the compound can be prepared by:
- Step 1: Synthesis of 3-isopropyl-4-methoxyphenylacetic acid or corresponding acid chloride.
- Step 2: Reaction with ethyl acetoacetate under acidic conditions (e.g., methanesulfonic acid) to form the β-dioxobutanoate ester.
- Step 3: Heating under reflux to promote esterification and acylation.
- Step 4: Isolation and purification of the product.
This method benefits from milder conditions and can achieve yields above 70%.
Reaction Conditions and Optimization
| Parameter | Typical Range/Conditions | Effect on Yield and Purity |
|---|---|---|
| Base | Sodium hydride (60% dispersion), potassium carbonate | Strong bases facilitate enolate formation but require careful handling due to reactivity. |
| Solvent | Toluene, ethanol, ethyl acetate | Choice affects solubility and reaction rate. |
| Temperature | 0 °C to reflux (~80–110 °C) | Lower temperatures favor selectivity; higher temperatures increase rate but risk side reactions. |
| Reaction Time | 12–24 hours | Longer times improve conversion but may lead to degradation. |
| Acid Catalyst | Methanesulfonic acid, HCl | Catalyzes esterification and cyclization steps. |
| Workup | Aqueous washes, drying agents (MgSO4) | Essential for removing impurities and drying organic phase. |
Representative Experimental Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Claisen condensation | Ethyl acetoacetate + 3-isopropyl-4-methoxybenzoyl chloride, NaH, toluene, RT, 24 h | 65–75 | Moderate yield, requires inert atmosphere. |
| Esterification/acylation | 3-isopropyl-4-methoxyphenylacetic acid + ethyl acetoacetate, methanesulfonic acid, reflux, 12 h | 70–80 | Higher yield, simpler workup. |
| Purification | Column chromatography (silica gel, hexane/ethyl acetate) | — | Essential for high purity product. |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(3-isopropyl-4-hydroxyphenyl)-2,4-dioxobutanoate.
Reduction: Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2-hydroxybutanoate.
Substitution: 4-(3-isopropyl-4-methoxy-2-nitrophenyl)-2,4-dioxobutanoate (nitration product).
Scientific Research Applications
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Structural Analogs: Substituent Variations on the Phenyl Ring
The table below summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:
Key Comparisons by Substituent Type
Halogenated Derivatives (Fluoro/Chloro)
- Electrophilicity : Fluorinated analogs (e.g., 4-fluorophenyl derivative) exhibit moderate electron-withdrawing effects, enhancing reactivity at the β-diketo site compared to the target compound’s methoxy-isopropyl group . Chlorinated derivatives (e.g., 2,4-dichlorophenyl) display stronger electron withdrawal, increasing acidity of the α-hydrogens and susceptibility to nucleophilic attack .
- Toxicity : Dichlorophenyl derivatives are associated with higher hazards (e.g., acute toxicity, environmental persistence) compared to methoxy- or fluoro-substituted analogs .
Alkyl/Aryl-Substituted Derivatives
- Solubility : Methoxy groups improve aqueous solubility relative to hydrophobic isopropyl or aryl substituents .
Nitro-Substituted Derivatives
- Reactivity : The nitro group (e.g., in 4-nitrophenyl analog) drastically increases electrophilicity, making these compounds prone to reduction reactions or participation in Michael additions .
Biological Activity
Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate is a complex organic compound that has garnered attention due to its significant biological activities. This article explores the compound's structural characteristics, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.
Structural Characteristics
This compound has the molecular formula C₁₆H₂₀O₅ and a molecular weight of 292.33 g/mol. The compound features a unique combination of functional groups, including an ester, methoxy group, and an isopropyl-substituted phenyl ring. These structural elements contribute to its reactivity and biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₂₀O₅ |
| Molecular Weight | 292.33 g/mol |
| Key Functional Groups | Ester, Methoxy, Isopropyl |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate enzyme activities or receptor functions through binding interactions. Its mechanism involves:
- Antioxidant Properties : Research indicates that derivatives of this compound exhibit significant antioxidant capabilities, acting as radical scavengers and protecting against oxidative stress .
- Enzyme Modulation : The compound may influence metabolic pathways by interacting with specific enzymes, potentially altering their activities .
Biological Activity Findings
Numerous studies have highlighted the biological activities associated with this compound:
-
Antioxidant Activity :
- Compounds related to this structure have shown effectiveness in scavenging free radicals, which is crucial for applications in food preservation and pharmaceuticals .
- Cytotoxicity Studies :
- Case Studies :
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | Lacks isopropyl group | Lower reactivity compared to target compound |
| Ethyl 2,4-dioxooctanoate | Different carbon chain length | Primarily used in synthetic pathways |
| Ethyl 1-aryl-4-hydroxy-1H-pyrazolecarboxylates | Contains pyrazole functionality | Exhibits distinct biological activities |
The presence of the isopropyl group in this compound enhances its steric effects and reactivity compared to its analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-(3-isopropyl-4-methoxyphenyl)-2,4-dioxobutanoate, and what factors influence reaction yield?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the esterification of substituted benzoic acid derivatives (e.g., 3-isopropyl-4-methoxybenzoic acid) with ethyl acetoacetate. Friedel-Crafts acylation or Claisen condensation under acidic/basic conditions is often employed to introduce the dioxobutanoate moiety. Key factors affecting yield include:
- Catalyst selection (e.g., p-toluenesulfonic acid vs. Lewis acids like Sc(OTf)₃)
- Temperature optimization (60–80°C for conventional methods; higher yields observed in microwave-assisted synthesis at 100°C)
- Solvent polarity (polar aprotic solvents like DMF enhance reaction rates)
- Protection/deprotection strategies for sensitive functional groups (e.g., methoxy and isopropyl substituents) .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps include:
- Data collection at low temperatures (100 K) to reduce thermal motion
- Hydrogen bonding analysis to map intermolecular interactions (e.g., C=O···H networks)
- Validation of stereochemistry using Flack parameters .
- Supporting Data :
| Parameter | Typical Range |
|---|---|
| R-factor | < 0.05 (high-resolution data) |
| Crystallization solvent | Ethanol/water mixtures |
| Space group | P2₁/c (common for similar esters) |
Q. What spectroscopic techniques are used for structural elucidation, and what key signals confirm the dioxobutanoate moiety?
- Methodological Answer :
- NMR :
- ¹H NMR: Doublets for α-protons (δ 3.8–4.2 ppm, J = 16–18 Hz) adjacent to carbonyl groups
- ¹³C NMR: Two carbonyl signals (δ 190–210 ppm)
- IR : Strong C=O stretches at 1700–1750 cm⁻¹
- MS : Molecular ion peak [M+H]⁺ matching theoretical mass (±0.001 Da) via HRMS .
Advanced Research Questions
Q. How do steric effects from the 3-isopropyl-4-methoxyphenyl group influence regioselectivity in nucleophilic addition reactions?
- Methodological Answer : The bulky isopropyl group directs nucleophilic attack to the less hindered β-keto position. Computational studies (DFT at B3LYP/6-31G(d)) show:
- Increased steric hindrance reduces accessibility of α-carbon (ΔG‡ increases by ~5 kcal/mol)
- Solvent polarity modulates selectivity (e.g., THF favors β-attack over DMSO) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Data Harmonization : Normalize assay conditions (e.g., consistent cell lines, IC₅₀ protocols)
- Meta-analysis : Compare structural analogs (e.g., fluoro vs. methoxy derivatives) to isolate substituent effects
- QSAR Modeling : Correlate logP values with membrane permeability trends .
Q. Can computational methods predict metabolic pathways for this compound?
- Methodological Answer :
- In Silico Tools : Use GLORYx for phase I metabolism prediction (e.g., hydroxylation at β-keto positions)
- MD Simulations : Analyze binding to cytochrome P450 isoforms (CYP3A4 dominance due to large active site)
- AdmetSAR : Predict toxicity endpoints (e.g., hepatotoxicity risk score: 0.72) .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
